SK-575-Neg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-575-Neg is a methylated derivative of SK-575, synthesized by methylation of the amino group of piperidine-2,6-dione in SK-575. It is a potent inhibitor of poly ADP ribose polymerase 1 (PARP1) with an IC50 value of 2.64 nM . this compound is ineffective in inducing PARP1 degradation in certain cell lines, such as MDA-MB-436 and Capan-1, even at concentrations up to 1 μM .
Preparation Methods
SK-575-Neg is synthesized by methylating the amino group of piperidine-2,6-dione in SK-575 . The synthetic route involves the following steps:
Chemical Reactions Analysis
SK-575-Neg undergoes various chemical reactions, including:
Scientific Research Applications
SK-575-Neg is primarily used as a control compound in scientific research. Its applications include:
Cancer Research: This compound is used to study the role of PARP1 in cancer cells and to evaluate the efficacy of PARP1 inhibitors
Drug Development: It serves as a reference compound in the development of new PARP1 inhibitors
Biological Studies: This compound is used in various biological studies to understand the mechanisms of PARP1 inhibition and its effects on cellular processes
Mechanism of Action
SK-575-Neg exerts its effects by binding strongly to PARP1, a nuclear protein involved in the signaling and repair of DNA . Despite its strong binding affinity, this compound does not induce PARP1 degradation in certain cell lines, indicating that its mechanism of action is limited to inhibition rather than degradation .
Comparison with Similar Compounds
SK-575-Neg is compared with other similar compounds, such as SK-575, which is a highly potent and efficacious proteolysis-targeting chimera degrader of PARP1 . Unlike SK-575, this compound is ineffective in inducing PARP1 degradation, highlighting its uniqueness as a control compound .
Similar Compounds
Properties
Molecular Formula |
C48H55FN8O8 |
---|---|
Molecular Weight |
891.0 g/mol |
IUPAC Name |
12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-N-[2-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-oxododecanamide |
InChI |
InChI=1S/C48H55FN8O8/c1-54-41(59)22-21-39(47(54)64)57-46(63)34-15-12-16-37(43(34)48(57)65)50-23-24-51-40(58)17-8-6-4-2-3-5-7-9-18-42(60)55-25-27-56(28-26-55)45(62)35-29-31(19-20-36(35)49)30-38-32-13-10-11-14-33(32)44(61)53-52-38/h10-16,19-20,29,39,50H,2-9,17-18,21-28,30H2,1H3,(H,51,58)(H,53,61) |
InChI Key |
BFHBWQUTCXAXMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.